![molecular formula C14H21NO B1399601 N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine CAS No. 1248404-37-6](/img/structure/B1399601.png)
N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine
Vue d'ensemble
Description
N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine (also known as N-{[4-(2-propoxy)phenyl]methyl}cyclobutanamine, or N-{[4-(2-propoxy)benzyl]methyl}cyclobutanamine) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a cyclic amine, with a cyclobutane ring containing four carbon atoms and a nitrogen atom. It has been used in a variety of research applications, including as a chiral reagent, as a catalyst, and as a substrate for enzyme-catalyzed reactions.
Applications De Recherche Scientifique
1. Structural Analysis and Conformation
- Cyclobutane Ring Conformation : The structure of compounds related to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine often features a cyclobutane ring. This ring typically displays a puckered conformation, with adjacent groups like amides or hydroxy moieties affecting its orientation. Such conformational characteristics are crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science (Ávila, Maldonado, & Toscano, 1997).
2. Crystallography and Molecular Arrangement
- Crystalline Properties and Molecular Interactions : Research on similar compounds has revealed insights into how these molecules crystallize and interact at the molecular level. These studies are vital for understanding the material properties and could lead to applications in crystal engineering and design (Dinçer et al., 2005).
3. Cyclobutane Derivatives in Synthesis
- Cyclobutadiene Intermediates : Compounds with cyclobutadiene structures, similar to the query compound, are significant in various synthetic routes. These intermediates are pivotal in reactions forming complex molecular structures, emphasizing their role in organic synthesis and drug development (Eisch, Hallenbeck, & Lucarelli, 1991).
4. Photoreactivity and Topochemical Processes
- Photodimerization Behaviors : Some cyclobutane derivatives undergo photodimerization, a process where light induces the formation of dimers. This reaction is significant for developing light-responsive materials and understanding molecular dynamics under light exposure (Hasegawa et al., 1985).
5. Pharmaceutical Applications
- Drug Design and Receptor Potentiation : Although not directly related to the query compound, research in the field includes the development of receptor potentiators using similar structures. These findings are crucial for advancing drug discovery and understanding molecular interactions with biological targets (Shaffer et al., 2015).
Propriétés
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-8-6-12(7-9-14)10-15-13-4-3-5-13/h6-9,11,13,15H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJBGFLZXILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
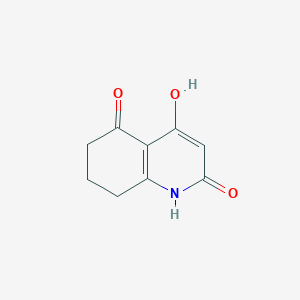

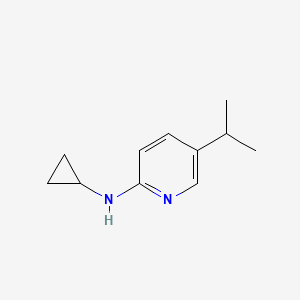
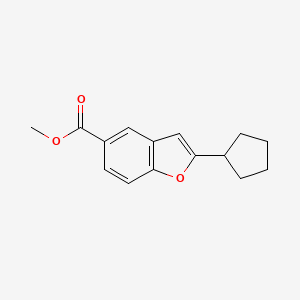

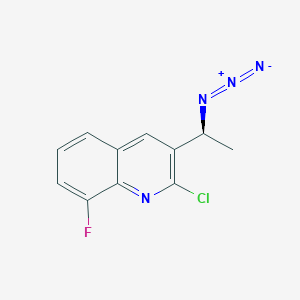

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
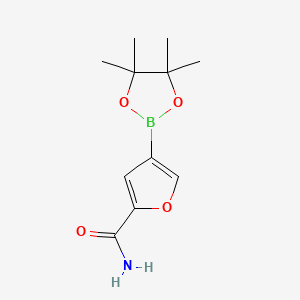
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)


